molecular formula C16H19NO3 B143406 8-Methyl Etodolac CAS No. 41340-19-6

8-Methyl Etodolac

Cat. No.: B143406
CAS No.: 41340-19-6
M. Wt: 273.33 g/mol
InChI Key: MXFIBWNLCQBCCN-UHFFFAOYSA-N
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Description

8-Methyl Etodolac is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of indole derivatives, which are widely studied for their diverse biological activities and chemical properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

8-Methyl Etodolac has been found to interact with various enzymes and proteins. It is synthesized using amino acids such as cysteine, glutamine, and glutamic acid to enhance protein synthesis and have in situ antioxidant action . The synthesized prodrugs give sustained release of the parent drug moiety and in addition mask the acidic functionality of the this compound .

Cellular Effects

The effects of this compound on cells are significant. It has been found to have more analgesic and anti-inflammatory potential than etodolac . All the synthesized compounds also found to have less ulcerogenic index than parent drug .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to inhibit prostaglandin synthesis . This inhibition is key to its therapeutic effects, as prostaglandins are involved in processes such as inflammation and pain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The synthesized prodrugs are stable in acidic environment (pH 1.2) and readily hydrolyzed in basic environment (pH 7.4) . The average half-life in acidic environment ranges from 33.72 to 44.33 hours and in basic medium 15.29–18.32 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the solubility of nanosuspensions increased up to 13.0-fold in comparison with micronized this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. Metabolites found in urine include unchanged this compound (1%), this compound glucuronide (13%), hydroxylated metabolites (6-, 7-, and 8-OH; 5%), hydroxylated metabolite glucuronides (20%), and unidentified metabolites (33%) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl Etodolac typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the redox deracemization of α-substituted 1,3,4,9-tetrahydropyrano(3,4-b)indoles has been reported as an efficient synthetic route .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl Etodolac undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the substituent being introduced, but may involve catalysts and specific solvents.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-Methyl Etodolac has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 8-Methyl Etodolac is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-(1-ethyl-8-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-3-16(9-13(18)19)15-12(7-8-20-16)11-6-4-5-10(2)14(11)17-15/h4-6,17H,3,7-9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFIBWNLCQBCCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(CCO1)C3=CC=CC(=C3N2)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41340-19-6
Record name RAK-701
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041340196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-METHYL ETODOLAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/816MKG734F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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